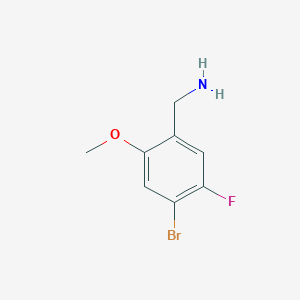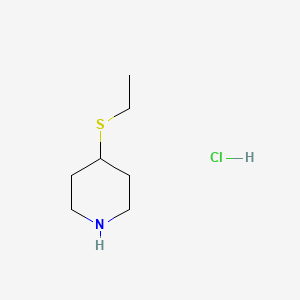
4-(乙硫基)哌啶盐酸盐
描述
4-(Ethylsulfanyl)piperidine hydrochloride is a chemical compound with the empirical formula C7H16ClNS . It is a solid substance and has a molecular weight of 181.73 g/mol . The compound is used for research purposes.
Synthesis Analysis
Piperidines, including 4-(Ethylsulfanyl)piperidine hydrochloride, are important synthetic fragments for designing drugs . The synthesis of substituted piperidines is an important task in modern organic chemistry . Recent scientific literature has reported various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The SMILES string of 4-(Ethylsulfanyl)piperidine hydrochloride is O=S(C1CCNCC1)(CC)=O.Cl . The InChI is 1S/C7H15NO2S.ClH/c1-2-11(9,10)7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H .
Physical And Chemical Properties Analysis
4-(Ethylsulfanyl)piperidine hydrochloride is a solid substance . It has a molecular weight of 181.73 g/mol .
科学研究应用
晶体和分子结构分析
对与 4-(乙硫基)哌啶盐酸盐密切相关的化合物(如 4-哌啶羧酸盐酸盐)的研究,提供了对其晶体和分子结构的见解。这些研究利用单晶 X 射线衍射等技术,表征了哌啶衍生物的构象和键合相互作用,有助于理解它们的化学行为和在药物设计中的潜力 (Szafran 等人,2007)。
合成和药物化学
一些研究集中于合成哌啶衍生物并评估它们的生物活性。例如,关于 (2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐合成的研究探索了哌啶-4-羧酸和氯甲酸乙酯的使用,证明了这些化合物作为精细化工中间体的潜力 (郑锐,2010)。
抗癌和抗菌潜力
新型哌啶-4-羧酸衍生物已被合成并评估其抗菌和抗癌特性。这些研究表明,哌啶衍生物可以作为细菌生长的中等抑制剂,并对各种癌细胞系具有抗癌活性 (Kashif Iqbal 等人,2017)。
抗氧化和酶抑制
对含有哌啶环的磺酰肼支架的研究揭示了它们在药物化学中的重要性,表现出抗氧化能力和抗胆碱酯酶活性。这些发现表明这些化合物在治疗氧化应激相关疾病和胆碱酯酶相关疾病方面具有治疗潜力 (Nurcan Karaman 等人,2016)。
分子对接研究
对哌啶衍生物(包括 4-(乙硫基)哌啶盐酸盐类似物)的分子对接研究,提供了它们与生物靶标相互作用的见解。这些研究对于理解作用机制和设计更有效和更具选择性的候选药物至关重要 (A. Siwek 等人,2012)。
安全和危害
The safety information for 4-(Ethylsulfanyl)piperidine hydrochloride indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is harmful to aquatic life . It should be kept away from heat, sparks, open flames, and hot surfaces .
未来方向
Piperidines, including 4-(Ethylsulfanyl)piperidine hydrochloride, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of these compounds in the pharmaceutical industry .
生化分析
Biochemical Properties
4-(Ethylsulfanyl)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, influencing various biochemical pathways. Additionally, 4-(Ethylsulfanyl)piperidine hydrochloride has been observed to inhibit certain proteases, thereby affecting protein degradation and turnover .
Cellular Effects
The effects of 4-(Ethylsulfanyl)piperidine hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, 4-(Ethylsulfanyl)piperidine hydrochloride can affect gene expression and cellular metabolism. For instance, it has been reported to induce the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 4-(Ethylsulfanyl)piperidine hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to enzyme inhibition or activation. This interaction can result in the formation of reactive intermediates that can modify other biomolecules, such as proteins and nucleic acids. Additionally, 4-(Ethylsulfanyl)piperidine hydrochloride has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage. This inhibition can lead to the accumulation of specific proteins, affecting various cellular processes.
Temporal Effects in Laboratory Settings
The effects of 4-(Ethylsulfanyl)piperidine hydrochloride over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its stability can be influenced by factors such as pH and temperature. Long-term studies have shown that 4-(Ethylsulfanyl)piperidine hydrochloride can have sustained effects on cellular function, particularly in in vitro studies . For instance, prolonged exposure to this compound has been associated with changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 4-(Ethylsulfanyl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, with no significant adverse reactions observed . At higher doses, 4-(Ethylsulfanyl)piperidine hydrochloride can induce toxic effects, including hepatotoxicity and nephrotoxicity . These effects are likely due to the formation of reactive intermediates that can damage cellular components. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
4-(Ethylsulfanyl)piperidine hydrochloride is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The metabolism of this compound involves the oxidation of the ethylsulfanyl group, leading to the formation of sulfoxide and sulfone derivatives . These metabolites can further interact with other biomolecules, influencing various metabolic processes. Additionally, 4-(Ethylsulfanyl)piperidine hydrochloride can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 4-(Ethylsulfanyl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cell, 4-(Ethylsulfanyl)piperidine hydrochloride can bind to various intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-(Ethylsulfanyl)piperidine hydrochloride is crucial for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it can interact with various cytoplasmic proteins and enzymes . Additionally, 4-(Ethylsulfanyl)piperidine hydrochloride can be targeted to specific subcellular compartments through post-translational modifications, such as phosphorylation . These modifications can direct the compound to organelles such as the mitochondria, where it can exert its effects on cellular metabolism .
属性
IUPAC Name |
4-ethylsulfanylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c1-2-9-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDTXVWHEDGVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B1447578.png)


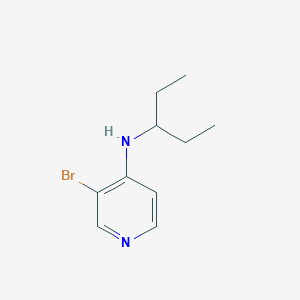
![[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine](/img/structure/B1447583.png)
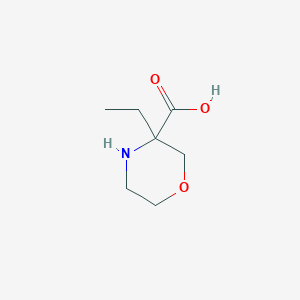
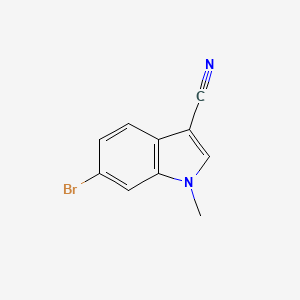
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1447588.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1447589.png)

![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)


